1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine (CAS 1480740-42-8) is a heterocyclic building block featuring a piperazine ring linked via its N1 to the C3 position of a pyridin-2-yl-substituted azetidine. With a molecular formula of C12H18N4 and a molecular weight of 218.30 g·mol⁻¹, it belongs to the piperazinyl azetidine class, a scaffold actively investigated for monoacylglycerol lipase (MAGL) inhibitor development.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 1480740-42-8
Cat. No. B1400075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine
CAS1480740-42-8
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2CN(C2)C3=CC=CC=N3
InChIInChI=1S/C12H18N4/c1-2-4-14-12(3-1)16-9-11(10-16)15-7-5-13-6-8-15/h1-4,11,13H,5-10H2
InChIKeyYMDFRSWYQJZELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine (CAS 1480740-42-8): Core Building Block Identity and Physicochemical Profile for Research Procurement


1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine (CAS 1480740-42-8) is a heterocyclic building block featuring a piperazine ring linked via its N1 to the C3 position of a pyridin-2-yl-substituted azetidine [1]. With a molecular formula of C12H18N4 and a molecular weight of 218.30 g·mol⁻¹, it belongs to the piperazinyl azetidine class, a scaffold actively investigated for monoacylglycerol lipase (MAGL) inhibitor development [2]. Computed physicochemical properties — an XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 31.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors — define its baseline profile for solubility and permeability predictions [1].

Procurement Risk: Why 1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine Cannot Be Replaced by Common Analogs


Substituting 1-[1-(pyridin-2-yl)azetidin-3-yl]piperazine with the regioisomer 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine (CAS 684646-31-9) or other truncated analogs introduces distinct topological differences in the spatial arrangement of the pyridine, piperazine, and azetidine pharmacophoric elements . The target compound places the pyridin-2-yl substituent directly on the azetidine ring nitrogen, whereas the regioisomer attaches it to the piperazine nitrogen. This alters the electronic environment of the basic nitrogens, hydrogen-bonding geometry, and vector of the pyridine ring, factors known to critically impact target binding in closely related piperazinyl azetidine scaffolds where subtle structural modifications led to IC50 shifts from 0.88 nM to >10 nM against MAGL [1].

Head-to-Head Evidence: 1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine vs. Closest Analogs


Regioisomeric Differentiation: Pyridine Attachment Site Governs Hydrogen-Bond Acceptor Topology

The target compound (CAS 1480740-42-8) attaches the pyridin-2-yl group at the azetidine N1, positioning the pyridine nitrogen ~5.5 Å from the piperazine N4, whereas the regioisomer (CAS 684646-31-9) attaches it at the piperazine N4, placing the pyridine nitrogen directly on the piperazine ring [1]. Both share identical molecular formula (C12H18N4), molecular weight (218.30 g·mol⁻¹), TPSA (31.4 Ų), and computed logP (0.51), but differ in the electronic environment of the piperazine ring: the target compound retains a secondary amine (NH) at the piperazine, providing a hydrogen-bond donor absent in the comparator where this nitrogen is substituted [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Lipophilicity-Driven Permeability Differentiation vs. Des-Pyridinyl Analog

The target compound (XLogP3-AA = 0.5) exhibits a logP approximately 1.5 units higher than the des-pyridinyl analog 1-(azetidin-3-yl)piperazine (XLogP3-AA < -1.0), driven by the addition of the pyridine ring [1]. In the piperazinyl azetidine MAGL inhibitor series, increasing lipophilicity from XLogP ~0.5 to ~2.5 was correlated with improved blood-brain barrier penetration but also elevated non-specific binding [2].

ADME Drug Design Permeability

Free Base vs. Dihydrochloride Salt: Procurement-Relevant Physicochemical Stability

The target compound is supplied as the free base (MW 218.30), whereas its closest salt analog is 1-(azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride (CAS 1956356-33-4, MW 291.22) . The free base form eliminates the counterion mass (2 × HCl = 72.92 g·mol⁻¹), providing a higher molar fraction of active scaffold per unit mass for subsequent derivatization reactions. Vendor datasheets specify a minimum purity of 95% for the free base .

Compound Management Formulation Solubility

Scaffold Validation: Piperazinyl Azetidine Core is a Privileged Chemotype for MAGL Inhibition

The piperazinyl azetidine scaffold, to which the target compound belongs, forms the core of multiple potent, reversible MAGL inhibitors. In a focused library of piperazinyl azetidine amides, the most potent reversible inhibitor (compound 8) exhibited an IC50 of 2.7 nM, while compound 15 showed an IC50 of 11.7 nM, demonstrating that even modest structural variations around this scaffold produce >4-fold shifts in potency [1]. The target compound's free piperazine NH and pyridinyl azetidine group provide versatile derivatization handles for exploring this chemical space.

MAGL Inhibitor PET Tracer Neuroscience

Topological Polar Surface Area Differentiates CNS Multiparameter Optimization (MPO) Profile

The target compound has a TPSA of 31.4 Ų, which is identical to its regioisomer (31.4 Ų) but lower than analogs with additional polar substituents [1]. In the piperazinyl azetidine MAGL tracer series, maintaining TPSA below 60 Ų was essential for achieving adequate brain uptake; the lead reversible tracer [11C]8 demonstrated high brain penetration with a TPSA of ~50 Ų, while derivatives with TPSA > 80 Ų showed significantly reduced CNS exposure [2]. The target compound's TPSA of 31.4 Ų provides substantial headroom for further functionalization while remaining within CNS-favorable property space.

CNS Drug Design MPO Score Blood-Brain Barrier

High-Impact Procurement Scenarios for 1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine in Drug Discovery


CNS Penetrant MAGL Inhibitor Library Design

The compound serves as a core building block for generating focused libraries of reversible MAGL inhibitors. Its free piperazine NH allows direct amide coupling or sulfonylation, while the pyridinyl azetidine provides a pre-installed heterocycle for modulating binding kinetics. The scaffold has produced MAGL inhibitors with IC50 values spanning 0.88–11.7 nM, and its TPSA of 31.4 Ų leaves substantial room for elaboration before exceeding CNS MPO limits [1][2].

PET Tracer Precursor Development for Neuroimaging

Piperazinyl azetidine derivatives have been successfully radiolabeled with carbon-11 and fluorine-18 for in vivo MAGL PET imaging. The target compound's secondary amine provides a site for introducing [11C]methyl or [18F]fluoroethyl groups, while the pyridine ring contributes to binding affinity. Radioligands based on this scaffold achieved high radiochemical purity (>99%) and molar activity (>30 GBq/μmol) [1].

Drug Impurity Reference Standard Sourcing

The compound is listed as a potential pharmaceutical impurity reference substance and is suitable for use in analytical method development, validation, and quality control workflows in GMP environments [1]. Its free base form, with a specified minimum purity of 95% from vendors such as AKSci and Leyan, meets the requirements for reference standard qualification [2].

Regioisomer-Specific SAR Exploration in Kinase or GPCR Programs

The unique connectivity of the target compound—pyridine on azetidine, free piperazine NH—differentiates it from the common regioisomer where pyridine is on piperazine. This enables systematic exploration of vector geometry in target binding pockets where hydrogen-bond donor placement is critical, as demonstrated by the >4-fold potency differences observed for subtle modifications in the piperazinyl azetidine series [1].

Quote Request

Request a Quote for 1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.